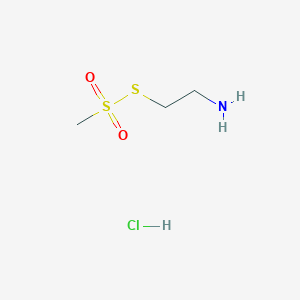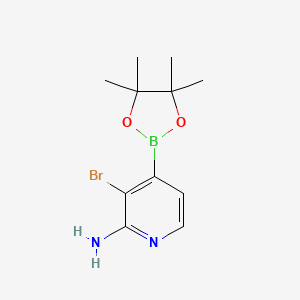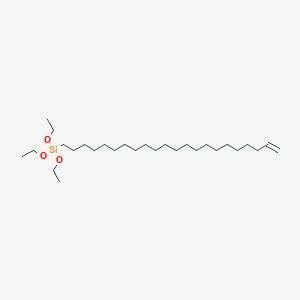
2-Chloro-3-cyano-6-methylisonicotinoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-cyano-6-methylisonicotinoylchloride is a chemical compound with the molecular formula C8H4Cl2N2O It is a derivative of isonicotinic acid and contains functional groups such as chloro, cyano, and methyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-6-methylisonicotinoylchloride typically involves the chlorination of 3-cyano-6-methylisonicotinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-cyano-6-methylisonicotinoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as triethylamine (TEA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: 2-Amino-3-cyano-6-methylisonicotinoylchloride.
Reduction: 2-Chloro-3-amino-6-methylisonicotinoylchloride.
Oxidation: 2-Chloro-3-cyano-6-methylisonicotinic acid.
Aplicaciones Científicas De Investigación
2-Chloro-3-cyano-6-methylisonicotinoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-cyano-6-methylisonicotinoylchloride involves its interaction with specific molecular targets. The chloro and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and chloro groups, which make the molecule more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-cyano-6-methylisonicotinic acid: Similar structure but with a carboxylic acid group instead of a chloride.
2-Chloro-3-cyano-6-methylisonicotinoylchloride: Similar structure but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications
Propiedades
Fórmula molecular |
C8H4Cl2N2O |
|---|---|
Peso molecular |
215.03 g/mol |
Nombre IUPAC |
2-chloro-3-cyano-6-methylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C8H4Cl2N2O/c1-4-2-5(8(10)13)6(3-11)7(9)12-4/h2H,1H3 |
Clave InChI |
UCBFDVYSGUXKLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)Cl)C#N)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




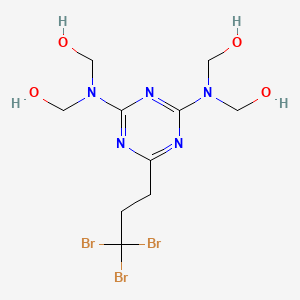
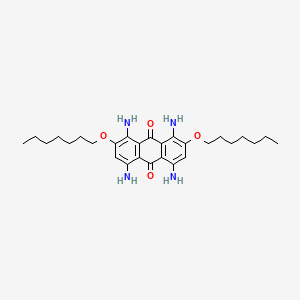
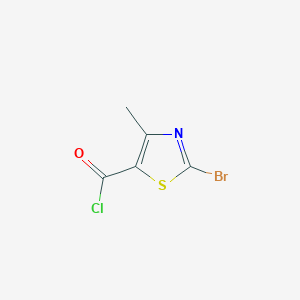


![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
